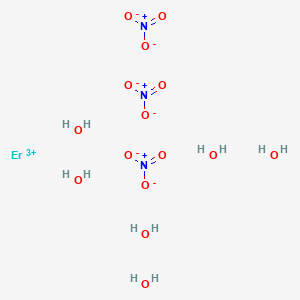

Erbium nitrate hexahydrate

説明

Erbium nitrate hexahydrate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .

Synthesis Analysis

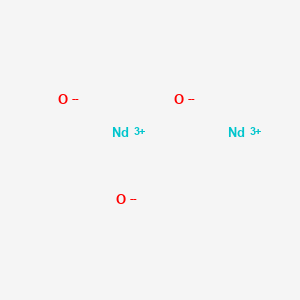

Erbium nitrate can be synthesized by dissolving metallic erbium in nitric acid . Another method involves dissolving erbium oxide or hydroxide in nitric acid . A reaction of nitrogen dioxide with metallic erbium can also result in the formation of erbium nitrate .Molecular Structure Analysis

The molecular formula for Erbium nitrate hexahydrate is H12ErNO9 . It has an average mass of 337.354 Da and a monoisotopic mass of 335.980408 Da .Chemical Reactions Analysis

The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide . This reaction is significant in the chemical properties of erbium nitrate .Physical And Chemical Properties Analysis

Erbium (III) nitrate forms pink hygroscopic crystals . It forms crystalline hydrates of the composition . Both erbium (III) nitrate and its crystalline hydrate decompose on heating . It dissolves in water and EtOH .科学的研究の応用

Er(NO3)3⋅6H2O Er(NO_3)_3 \cdot 6H_2O Er(NO3)3⋅6H2O

, is a highly water-soluble crystalline source of erbium that is used in various scientific applications due to its compatibility with nitrates and lower (acidic) pH environments . Below is a comprehensive analysis of six unique applications of erbium nitrate hexahydrate in scientific research:Catalyst and Nanoscale Material Production

This compound serves as an excellent precursor for producing catalysts and nanoscale materials, including nanoparticles and nanopowders. These materials have applications in catalysis, electronics, and materials science, where the small size and high surface area of nanoparticles can lead to enhanced properties and functionalities .

Optical Quality Improvement

Erbium nitrate hexahydrate’s high purity compositions are used to improve optical quality in scientific standards. This is particularly important in the production of optical devices where clarity and precision are paramount, such as lenses, prisms, and laser components .

Photocatalytic Applications

Research has shown that erbium nitrate hexahydrate can be used to synthesize nanocrystalline erbium vanadate (ErVO4), which exhibits photocatalytic properties. This application is significant in environmental remediation processes, such as the degradation of pollutants under ultraviolet light .

Dopant in Luminescence Materials

As a dopant, erbium nitrate hexahydrate is used to enhance the luminescence properties of various materials. It is commonly used in the preparation of Er-doped nanomaterials for applications that require specific light-emitting properties, such as in display technologies and lighting systems .

Preparation of Metallic Erbium

Erbium nitrate hexahydrate is also employed in the preparation of metallic erbium through thermal decomposition. Metallic erbium has several industrial applications, including its use in nuclear technology and as an alloying agent to improve the workability and resistance of metals .

作用機序

Target of Action

Erbium nitrate hexahydrate is an inorganic compound, a salt of erbium and nitric acid with the chemical formula Er(NO3)3 . It is primarily used as a precursor or dopant in the synthesis of Er-doped nanomaterials . The primary targets of this compound are therefore the materials it is intended to dope or the reactions it is intended to catalyze.

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process. This is typically achieved by dissolving the erbium nitrate hexahydrate in a suitable solvent and then combining it with the target material .

Biochemical Pathways

For example, it can be used to prepare yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO2 electrode layer .

Result of Action

The primary result of the action of erbium nitrate hexahydrate is the alteration of the properties of the materials it is used to dope. For example, when used in the synthesis of Er-doped nanomaterials, it can enhance their luminescence properties .

Action Environment

The action, efficacy, and stability of erbium nitrate hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water and decomposes upon heating . Therefore, the temperature and solvent used in the synthesis process can significantly affect the compound’s action and the properties of the resulting materials.

Safety and Hazards

Erbium nitrate hexahydrate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

特性

IUPAC Name |

erbium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158935 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium nitrate hexahydrate | |

CAS RN |

13476-05-6 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)